Propionylshikonin
Overview
Description
Propionylshikonin is a derivative of shikonin, a compound found in the roots of Lithospermum erythrorhizon . It was first isolated using silica gel column chromatography and preparative TLC . The structure of this pigment was identified through NMR and mass spectrometric analysis .
Synthesis Analysis
The synthesis of this compound involves the isolation of a shikonin derivative from the roots of Lithospermum erythrorhizon . This process uses silica gel column chromatography and preparative TLC .Molecular Structure Analysis
The molecular structure of this compound was identified using NMR and mass spectrometric analysis . In a study, it was found that this compound demonstrated stronger binding and stability than acetylshikonin .Chemical Reactions Analysis
Shikonins, including this compound, are the main naphthoquinones in the root periderm of Echium plantagineum . These red pigments have been used as dyes or for medicinal uses since ancient times .Scientific Research Applications
Isolation and Identification
- Propionylshikonin, a shikonin derivative, was first isolated from the roots of Lithospermum erythrorhizon using chromatography techniques. Its structure was confirmed by NMR and mass spectrometric analysis, marking its first discovery in nature (Cho, Paik, & Hahn, 1999).
Antiviral Properties
- This compound has been studied for its effects on viral RNA. It was found to inhibit the binding of tobacco mosaic virus (TMV) RNA to wheat germ ribosome in vitro, with inhibition rates ranging from 26.4% to 63.6% (Chen et al., 2012).
Applications in Cancer Research
- In cancer research, this compound has shown potential as an inhibitor of the CREBBP bromodomain, a target for anticancer drug design. Molecular dynamics simulations and energy calculations suggest stronger binding and stability of this compound compared to other derivatives (Mitra & Dash, 2018).
Pharmacological and Antioxidant Effects
- Shikonin derivatives, including this compound, have been studied for their antioxidant activities. These compounds, except for one, exhibited significant antioxidant effects in various assays, suggesting their potential in natural antioxidant sources (Han, Xinchu, & Bi, 2008).
Anti-Inflammatory Properties
- Shikonin derivatives, such as this compound, inhibited nitric oxide and prostaglandin E2 production in mouse macrophage cells. This indicates their potential anti-inflammatory properties, mediated through the downregulation of NF-kappaB activation (Cheng et al., 2008).
Mechanism of Action
Propionylshikonin has been studied as an inhibitor of CREBBP bromodomain . It was found to make direct contacts with the important conserved residues of the active site . The mechanism of non-bonded interactions between this compound and CREBBP bromodomain was described using QM/MM energy calculation .
Future Directions
Properties
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQFLWCDFTEQG-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936681 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162283-70-7 | |
Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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